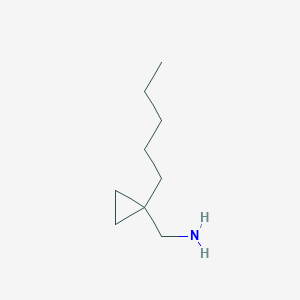
(1-Pentylcyclopropyl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Pentylcyclopropyl)methanamine is an organic compound with the molecular formula C9H19N. It is a derivative of cyclopropane, where a pentyl group is attached to the cyclopropyl ring, and an amine group is attached to the methylene carbon.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Pentylcyclopropyl)methanamine can be achieved through several methods. One common approach involves the reaction of cyclopropylmethanamine with pentyl bromide under basic conditions. The reaction typically proceeds as follows:
- Cyclopropylmethanamine is dissolved in a suitable solvent such as tetrahydrofuran (THF).
- A base, such as sodium hydride (NaH), is added to deprotonate the amine group.
- Pentyl bromide is then added dropwise to the reaction mixture.
- The reaction is allowed to proceed at room temperature for several hours.
- The product is isolated by extraction and purified by distillation or recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, industrial methods may employ alternative reagents and catalysts to optimize the reaction conditions and reduce costs .
Chemical Reactions Analysis
Types of Reactions
(1-Pentylcyclopropyl)methanamine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be reduced to form the corresponding amine or alkane.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Imine or nitrile derivatives.
Reduction: Corresponding amine or alkane.
Substitution: Various alkylated or acylated derivatives.
Scientific Research Applications
(1-Pentylcyclopropyl)methanamine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1-Pentylcyclopropyl)methanamine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Cyclopropylmethanamine: A simpler analog with similar chemical properties but lacking the pentyl group.
1-(1-Phenylcyclopropyl)methanamine: A related compound with a phenyl group instead of a pentyl group.
Uniqueness
(1-Pentylcyclopropyl)methanamine is unique due to the presence of the pentyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its lipophilicity and ability to interact with hydrophobic regions of biological targets .
Properties
Molecular Formula |
C9H19N |
|---|---|
Molecular Weight |
141.25 g/mol |
IUPAC Name |
(1-pentylcyclopropyl)methanamine |
InChI |
InChI=1S/C9H19N/c1-2-3-4-5-9(8-10)6-7-9/h2-8,10H2,1H3 |
InChI Key |
XNYWCXGVBCTHBB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1(CC1)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















